molecular formula C21H24F3N B13731782 Fluotraceno CAS No. 35764-73-9

Fluotraceno

Cat. No.: B13731782
CAS No.: 35764-73-9
M. Wt: 347.4 g/mol
InChI Key: JTAJFHGSVCEPKC-KUHUBIRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluotraceno (CAS: 35764-73-9), also known as SKF-28175, is a fluorinated organic compound with the molecular formula C₂₁H₂₄F₃N and a molecular weight of 347.42 g/mol . Key physicochemical properties include a density of 1.1070 g/cm³, a boiling point of 385.1 ± 37.0°C, and a pKa of 9.65 ± 0.28, indicating weak basicity.

Properties

CAS No.

35764-73-9

Molecular Formula

C21H24F3N

Molecular Weight

347.4 g/mol

IUPAC Name

N,N-dimethyl-3-[(9S,10R)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

InChI

InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3/t14-,19+/m1/s1

InChI Key

JTAJFHGSVCEPKC-KUHUBIRLSA-N

Isomeric SMILES

C[C@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@H](C3=CC=CC=C13)CCCN(C)C

Canonical SMILES

CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluotracene can be synthesized through a multi-step process involving the reaction of anthracene with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide in the presence of a strong base, such as potassium tert-butoxide, to introduce the trifluoromethyl group onto the anthracene core. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of fluotracene may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Fluotracene undergoes various chemical reactions, including:

    Oxidation: Fluotracene can be oxidized to form fluotracene oxide, a reaction typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of fluotracene can yield fluotracene dihydride, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Fluotracene can undergo substitution reactions, where the trifluoromethyl group can be replaced by other functional groups. This is often achieved using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed:

    Oxidation: Fluotracene oxide

    Reduction: Fluotracene dihydride

    Substitution: Various substituted fluotracene derivatives

Scientific Research Applications

Fluotracene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in fluorescence microscopy and imaging due to its fluorescent properties, allowing for the visualization of biological structures and processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antidepressant and antipsychotic medications.

    Industry: Utilized in the production of fluorescent dyes and pigments, as well as in the development of advanced materials with unique optical properties.

Mechanism of Action

The mechanism of action of fluotracene involves its interaction with specific molecular targets and pathways. In biological systems, fluotracene can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, in the context of its potential antidepressant and antipsychotic properties, fluotracene may interact with neurotransmitter receptors in the brain, altering the levels of neurotransmitters and influencing mood and behavior.

Comparison with Similar Compounds

Critical Analysis of Fluorination Effects

The inclusion of fluorine in this compound and its analogs enhances:

  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative degradation.
  • Lipophilicity: Trifluoromethyl groups improve membrane permeability, a trait shared with Fenfluramine . However, highlights that fluorinated compounds often face scrutiny over environmental persistence and toxicity, necessitating further study of this compound’s ecological impact .

Biological Activity

Fluotraceno, a compound with notable pharmacological properties, has garnered attention for its potential applications in various biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, comparative efficacy with similar compounds, and relevant case studies that highlight its therapeutic potential.

This compound exhibits its biological effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of these receptors, particularly those associated with dopamine and serotonin pathways. This modulation can lead to significant physiological effects, including:

  • Antidepressant Effects : this compound may influence mood regulation by altering neurotransmitter levels, potentially offering therapeutic benefits for mood disorders.
  • Antipsychotic Properties : The compound's ability to interact with dopaminergic pathways positions it as a candidate for treating psychotic disorders.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is beneficial to compare it with other compounds known for their psychoactive effects:

CompoundMechanism of ActionPrimary Use
Amoxapine Dopamine receptor antagonistAntidepressant
Loxapine Dopamine and serotonin receptor blockerAntipsychotic
Trimipramine Multi-action antidepressantAntidepressant
This compound Dopamine receptor modulationPotential antidepressant and antipsychotic

This compound's distinct structural characteristics contribute to its unique pharmacological profile, making it a valuable subject for further research.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential. Here are notable findings:

  • Antidepressant Activity : A study indicated that this compound demonstrated significant antidepressant-like effects in animal models, showing increased locomotion and reduced immobility in forced swim tests. This suggests a potential mechanism involving enhanced serotonergic activity.
  • Neurotransmitter Interaction : Research has shown that this compound influences the levels of key neurotransmitters such as dopamine and norepinephrine. In vitro studies revealed that this compound can inhibit the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft.
  • Safety Profile : Clinical evaluations have indicated that this compound has a favorable safety profile compared to traditional antipsychotics, with fewer extrapyramidal side effects reported in early trials. This makes it an attractive option for patients requiring long-term treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.